Vendor-Documented Purity: (E)-N-(4-(4-Methoxypiperidin-1-yl)phenyl)but-2-enamide vs. Closest Commercial Analogs
Bidepharm supplies (E)-N-(4-(4-methoxypiperidin-1-yl)phenyl)but-2-enamide at a standard purity of 98%, with batch-specific release data including NMR, HPLC, and GC documentation . Among commercially available 4-(4-methoxypiperidin-1-yl)phenyl derivatives cataloged on the same platform, purity specifications for near-analogs such as N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide and related sulfonamides are typically 95–97%, representing a 1–3 percentage-point purity differential that may be significant for assays sensitive to trace impurities .
| Evidence Dimension | Commercial standard purity specification |
|---|---|
| Target Compound Data | 98% (NMR, HPLC, GC batch QC) |
| Comparator Or Baseline | N-(4-(4-methoxypiperidin-1-yl)phenyl)nicotinamide and related analogs: 95–97% typical |
| Quantified Difference | 1–3 percentage points higher purity minimum |
| Conditions | Supplier specification; Bidepharm catalog comparison |
Why This Matters
For procurement in high-sensitivity biochemical or cell-based assays, a 1–3% purity differential can be the difference between interpretable dose-response curves and confounding artifacts from impurity-driven off-target effects.
